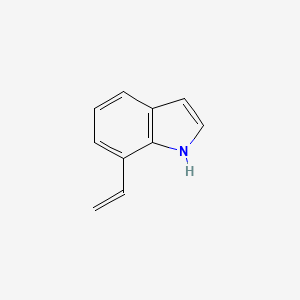

7-Ethenyl-1H-indole

Descripción general

Descripción

“1H-Indole, 7-ethenyl-” is a heterocyclic organic compound with the chemical formula C10H9N. It is a derivative of indole, a heterocyclic aromatic organic compound . This compound contains a vinyl group (7-ethenyl) attached to the 7th carbon atom of the indole ring . It is used in the pharmaceutical industry as a precursor for the synthesis of various drugs and bioactive compounds .

Synthesis Analysis

The synthesis of “1H-Indole, 7-ethenyl-” involves the reaction of 7-bromo-1H-indole with tributyl(vinyl)tin in dimethylformamide. Other synthetic approaches to similar compounds include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “1H-Indole, 7-ethenyl-” consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The compound’s molecular weight is 143.18 g/mol. One-dimensional and two-dimensional 1H, 13C, and 15N NMR spectra can be used to examine the compound’s structure .

Aplicaciones Científicas De Investigación

Novel Synthesis and Structural Insights

- Synthesis and Structural Analysis : Novel indole derivatives have been synthesized and analyzed, demonstrating diverse applications in fields such as nonlinear optical (NLO) properties and high-tech applications. These derivatives exhibit interesting physical properties due to their complex structures and have been characterized using techniques like XRD, spectroscopy, and DFT studies (Tariq et al., 2020).

Optical and Electronic Applications

- Optical Properties : Ethenyl indoles with various substituents have shown significant antioxidant properties and potential for use in electronic and optical applications. Their activities vary based on the nature of the substituents, indicating a customizable approach for desired optical properties (Kumar et al., 2020).

Material Science and Catalysis

- Material Synthesis : The development of double palladium-catalyzed reductive cyclizations illustrates the synthesis of complex biindoles and related structures, showcasing the versatility of indole derivatives in material science and catalytic processes (Ansari et al., 2016).

Biological Interactions and Potential Therapeutics

- Cytotoxicity Studies : Indole derivatives have also been studied for their cytotoxic properties, with some compounds showing promising results against specific cancer cell lines. This highlights the potential of these compounds in developing new therapeutic agents (Wang et al., 2011).

Pharmacological Potential

- Antibacterial and Antifungal Activities : Synthesized indole derivatives have shown significant antimicrobial activities, suggesting their potential as novel agents for treating infections. These findings demonstrate the pharmaceutical applications of indole derivatives in combating microbial resistance (No author information available, 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 7-Ethenyl-1H-Indole, like other indole derivatives, are likely to be various receptors in the body . Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .

Mode of Action

For instance, some indole derivatives exhibit non-linear optical properties in a substituent-dependent manner . The interaction of this compound with its targets and the resulting changes would depend on the specific nature of the targets and the biochemical context.

Result of Action

Indole derivatives in general have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of this compound would depend on its specific targets and mode of action.

Análisis Bioquímico

Biochemical Properties

7-Ethenyl-1H-indole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as those with antioxidant properties . The compound’s structure allows it to participate in electron transfer reactions, which can influence the activity of these enzymes. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, potentially modulating their activity and affecting downstream cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can affect the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and the production of reactive oxygen species. This compound also impacts cell signaling pathways, such as those mediated by protein kinases, which can alter cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, this compound has been shown to inhibit certain enzymes involved in oxidative stress responses, thereby reducing the production of reactive oxygen species . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings have been studied extensively. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and oxidative stress responses . In vivo studies have also indicated that the compound can have lasting effects on cellular function, particularly in tissues with high metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and improving cellular function . At higher doses, this compound can exhibit toxic effects, including increased oxidative stress and cellular damage . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and cellular metabolism . The compound interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions can influence metabolic flux and the levels of metabolites within cells, potentially affecting overall cellular function and health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and mitochondria, where it can interact with enzymes involved in oxidative stress responses and cellular metabolism . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals, which direct it to areas where it can exert its biological effects .

Propiedades

IUPAC Name |

7-ethenyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h2-7,11H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXYPUKBKQVENX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC2=C1NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

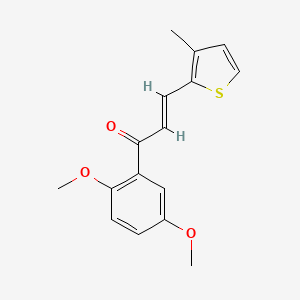

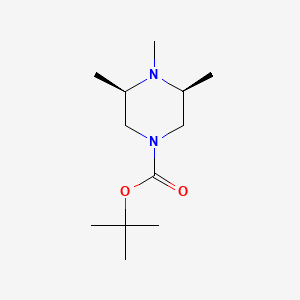

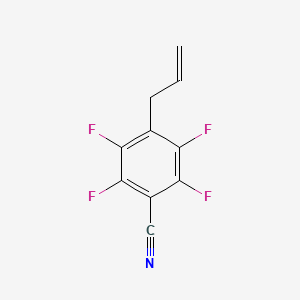

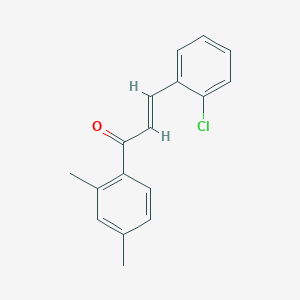

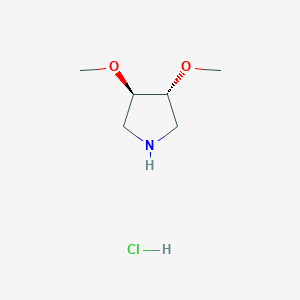

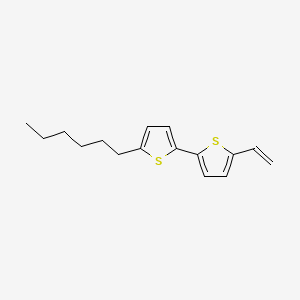

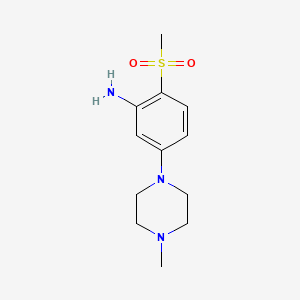

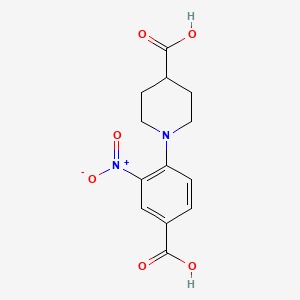

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

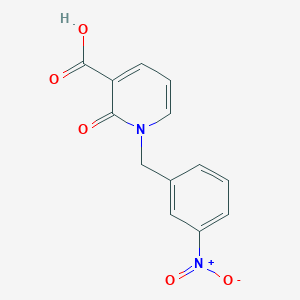

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

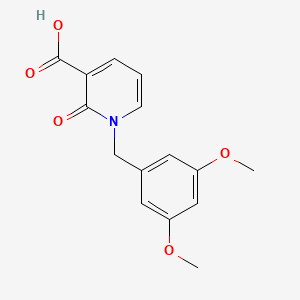

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B3170266.png)

![1-methyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B3170290.png)

![Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B3170319.png)

![2-[4-[2-(Methylsulfonyl)-4-nitrophenyl]-piperazin-1-yl]ethanol](/img/structure/B3170334.png)